molecular formula C24H16Cl2N4O2S B2672530 3-(2-chlorobenzyl)-2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034351-66-9

3-(2-chlorobenzyl)-2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2672530
CAS No.: 2034351-66-9
M. Wt: 495.38
InChI Key: ZMDRHGVWZYKRFI-UHFFFAOYSA-N
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Description

3-(2-chlorobenzyl)-2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone class. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of chlorobenzyl and oxadiazole moieties in the structure suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorobenzyl)-2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives.

    Introduction of the Chlorobenzyl Group: This step may involve nucleophilic substitution reactions using 2-chlorobenzyl halides.

    Attachment of the Oxadiazole Moiety: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Thioether Formation: The final step involves the formation of a thioether linkage between the quinazolinone core and the oxadiazole moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions could target the oxadiazole ring or the quinazolinone core.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at the chlorobenzyl or oxadiazole moieties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a subject of interest for studying reaction mechanisms and developing new synthetic methodologies.

Biology

Biologically, compounds with quinazolinone and oxadiazole moieties are often investigated for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. The specific biological activities of 3-(2-chlorobenzyl)-2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one would need to be determined through experimental studies.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Quinazolinone derivatives have been studied for their anti-inflammatory, analgesic, and antitumor properties.

Industry

Industrially, such compounds might be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-chlorobenzyl)-2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinone derivatives can interact with various enzymes or receptors, modulating their activity. The oxadiazole moiety might contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorobenzyl)-3-(2-chlorophenyl)quinazolin-4(3H)-one: Similar core structure but lacks the oxadiazole moiety.

    3-(2-chlorobenzyl)-2-(methylthio)quinazolin-4(3H)-one: Similar thioether linkage but lacks the oxadiazole moiety.

    3-(2-chlorobenzyl)-2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)pyrimidin-4(3H)-one: Similar structure but with a pyrimidinone core instead of quinazolinone.

Uniqueness

The uniqueness of 3-(2-chlorobenzyl)-2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one lies in its combination of quinazolinone, chlorobenzyl, and oxadiazole moieties, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-2-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16Cl2N4O2S/c25-18-10-4-1-7-15(18)13-30-23(31)17-9-3-6-12-20(17)27-24(30)33-14-21-28-22(29-32-21)16-8-2-5-11-19(16)26/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDRHGVWZYKRFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=CC=C5Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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